molecular formula C14H22N2O2 B1391728 tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate CAS No. 1235439-01-6

tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate

Cat. No. B1391728
CAS RN: 1235439-01-6
M. Wt: 250.34 g/mol
InChI Key: SHZVYJQKJBYZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N2O2 . It is used for research purposes .

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds. For example, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key component in crizotinib, a notable cancer drug. This compound was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with structures confirmed by MS and 1 HNMR spectrum analysis (Kong et al., 2016).

Use in Novel Drug Synthesis

This chemical is also critical in the synthesis of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is used in synthesizing various anticancer compounds. This synthesis process involves multiple steps, including nucleophilic substitution reaction and oxidation reaction, to create potent anticancer drugs (Zhang et al., 2018).

Intermediate for Advanced Therapeutics

Furthermore, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate of Vandetanib, a drug used to treat medullary thyroid cancer. Its synthesis involves acylation, sulfonation, and substitution from piperidin-4-ylmethanol (Wang et al., 2015).

Role in Synthesis of ACC Inhibitors

Additionally, the synthesis of acetyl-CoA carboxylase inhibitors, which are vital in developing treatments for various diseases, employs this compound derivatives. This synthesis uses a complex process involving regioselective pyrazole alkylation and a Curtius rearrangement (Huard et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVYJQKJBYZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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